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Compound of Interest

Compound Name: PD142893

Cat. No.: B1639666 Get Quote

Introduction
PD142893 is a synthetic linear hexapeptide analogue of the C-terminal region of endothelin-1

(ET-1).[1][2] It functions as a potent, non-selective antagonist for both Endothelin-A (ET-A) and

Endothelin-B (ET-B) receptors.[1][2] Unlike selective antagonists (e.g., BQ-123 for ET-A),

PD142893 blocks the vasoconstrictive and mitogenic effects mediated by both receptor

subtypes, making it a critical tool for distinguishing receptor-specific signaling pathways in

cardiovascular and renal physiology.[1][2]

Chemical Characterization
Core Identification

Parameter Details

Compound Name PD142893

CAS Registry Number 143037-36-9

Chemical Class Synthetic Peptide (Linear Hexapeptide)

IUPAC/Chemical Name
N-Acetyl-3-(3,3-diphenyl-D-alanyl)-L-leucyl-L-

aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan

Peptide Sequence Ac-D-Dip-Leu-Asp-Ile-Ile-Trp-OH

Key Modification
D-Dip: D-3,3-Diphenylalanine (enhances

hydrophobic binding and stability)
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Physicochemical Properties
Property Value

Molecular Formula C₅₀H₆₅N₇O₁₀

Molecular Weight 924.09 g/mol

Appearance White to off-white lyophilized powder

Solubility
Soluble in DMSO (≥ 10 mg/mL); sparingly

soluble in water

Purity (HPLC) Typically ≥ 95%

Net Peptide Content
Varies by batch (typically 70-80% due to

counterions/water)

Structural Analysis
The inclusion of D-Dip (3,3-Diphenylalanine) at the N-terminus is the structural determinant for

its high affinity and metabolic stability.[1][2] This bulky, hydrophobic non-canonical amino acid

mimics the C-terminal Trp-21 of native Endothelin-1 but prevents receptor activation, locking

the receptor in an inactive conformation.[1][2]

Pharmacology & Mechanism of Action
PD142893 acts as a competitive antagonist at the ET-A and ET-B receptors.[1][2]

ET-A Receptor: Located primarily on vascular smooth muscle cells; activation leads to

vasoconstriction.[1][2]

ET-B Receptor: Located on endothelial cells (vasodilation via NO release) and smooth

muscle cells (vasoconstriction).[1][2]

By blocking both subtypes, PD142893 inhibits the biphasic blood pressure response (transient

depressor followed by sustained pressor effect) induced by exogenous endothelin-1.[1][2]

Signaling Pathway Blockade Diagram
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Figure 1: Mechanism of action showing PD142893 competitively blocking ET-1 binding to both

ET-A and ET-B receptors, thereby preventing downstream Calcium signaling and

vasoconstriction.[1][2]

Experimental Protocols
Reconstitution & Storage
Critical Step: PD142893 is hydrophobic due to the diphenylalanine and isoleucine residues.[2]

Direct dissolution in aqueous buffers often results in precipitation.[2]
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Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

Dissolution: Dissolve the lyophilized powder in DMSO to a concentration of 1–10 mM. Vortex

gently until clear.[2]

Aliquot & Store:

Divide the stock solution into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Store aliquots at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Working Solution: Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS or

Tyrode’s) immediately before use.[2] Ensure the final DMSO concentration is < 0.1% to avoid

solvent toxicity in cell assays.[2]

In Vitro Competitive Binding Assay
To verify the antagonistic activity of PD142893 against ET-1.[1][2]

Materials:

CHO cells expressing human ET-A or ET-B receptors.[1][2]

Radioligand: [¹²⁵I]-Endothelin-1.[1][2]

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

Protocol:

Preparation: Harvest cells and prepare membrane fractions.

Incubation:

Mix membrane preparation (10 µg protein) with [¹²⁵I]-ET-1 (0.1 nM).[1][2]

Add increasing concentrations of PD142893 (10⁻¹⁰ M to 10⁻⁵ M).[1][2]

Incubate for 60 minutes at 37°C (equilibrium conditions).
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Termination: Filter samples through GF/C glass fiber filters using a vacuum manifold to

separate bound from free ligand.

Wash: Wash filters 3x with ice-cold buffer.

Quantification: Measure radioactivity in a gamma counter.

Analysis: Plot % Specific Binding vs. Log[PD142893]. Determine IC₅₀ (typically in the low

nanomolar range, ~1-10 nM).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (5-(6-(4-(Trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)pyridazin-3-yl)-1,3,4-
oxadiazol-2-yl)methanol | C20H17F6N5O2 | CID 124192339 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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2. 6-[6-[2-[1-[(2S)-1-methylpyrrolidine-2-carbonyl]piperidin-4-yl]ethoxy]-5-
(trifluoromethyl)pyridin-3-yl]-9-(oxolan-3-ylmethyl)purine-2-carbonitrile | C30H35F3N8O3 |
CID 117914143 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [PD142893: Chemical Structure, Molecular Weight, and
Technical Specifications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1639666#chemical-structure-and-molecular-weight-
of-pd142893]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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